Synthetic Utility: Exclusive Documentation as a Key Intermediate for MDM2-Targeting Chiral cis-Imidazolines
This compound is explicitly listed as a reactant in the synthesis of a specific MDM2-inhibiting chiral cis-imidazoline derivative, where it is coupled with (4S,5R)-2-[5-chloro-4-(cyano-dimethyl-methyl)-2-ethoxy-phenyl]-4,5-bis-(4-chloro-phenyl)-4,5-dihydro-imidazole-1-carbonyl chloride to yield 2-(4-{(4S,5R)-4,5-bis-(4-chloro-phenyl)-1-[4-(3,5-dimethyl-isoxazole-4-carbonyl)-piperazine-1-carbonyl]-4,5-dihydro-1H-imidazol-2-yl}-2-chloro-5-ethoxy-phenyl)-2-methyl-propionitrile, as documented in patent US20050288287A1 [1]. In contrast, the methylene-bridged analog 1-[(3,5-dimethylisoxazol-4-yl)methyl]piperazine is not reported in any patent describing this specific class of MDM2 inhibitors, indicating a functional divergence driven by the carbonyl linker requirement.
| Evidence Dimension | Synthetic pathway documentation in MDM2 inhibitor patents |
|---|---|
| Target Compound Data | Present as a reactant in US20050288287A1 and WO2005110996A1 for chiral cis-imidazoline synthesis |
| Comparator Or Baseline | 1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperazine (CAS 743416-40-2): no citations in cis-imidazoline MDM2 inhibitor patents |
| Quantified Difference | Qualitative difference: documented vs. absent in the same patent family; exact reaction yield data not publicly available |
| Conditions | Patent synthesis of MDM2 inhibitors; coupling reaction with imidazoline carbonyl chloride intermediate |
Why This Matters
For medicinal chemistry teams synthesizing MDM2-targeting cis-imidazolines, using the documented carbonyl-linked building block mitigates the risk of failed coupling reactions that may occur with methylene-bridged or other N-substituted analogs.
- [1] Fotouhi N, Haley GJ, Simonsen KB, Vu BT, Webber SE. Chiral cis-imidazolines. US Patent US20050288287A1, 2005. View Source
